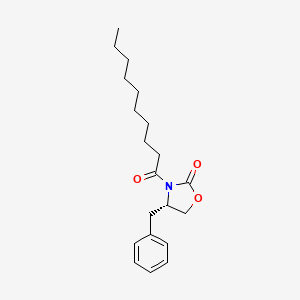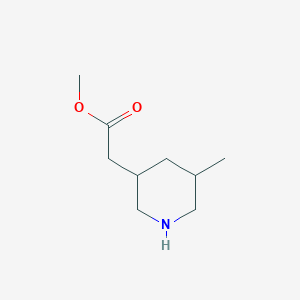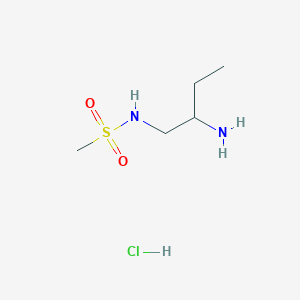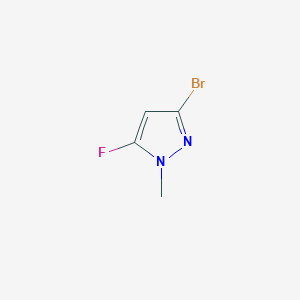
2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-
Descripción general
Descripción
2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-: is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with phosgene or its derivatives under controlled conditions . Another approach involves the cycloaddition of carbon dioxide to aziridine derivatives, which can be carried out under solvent-free conditions .
Industrial Production Methods: Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxazolidinone derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxazolidinone ring can yield carbonyl compounds.
Reduction: Reduction reactions can convert oxazolidinones to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 2-Oxazolidinone derivatives are valuable intermediates in organic synthesis. They are used as chiral auxiliaries in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds .
Biology and Medicine: Oxazolidinones, including the compound , have shown significant antibacterial activity. They inhibit bacterial protein synthesis by binding to the ribosomal peptidyl transferase center . This makes them effective against a range of gram-positive bacteria, including drug-resistant strains.
Industry: In the industrial sector, oxazolidinones are used in the synthesis of various pharmaceuticals and agrochemicals. Their ability to act as chiral auxiliaries makes them valuable in the production of enantiomerically pure compounds .
Mecanismo De Acción
The antibacterial activity of oxazolidinones is primarily due to their ability to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This prevents the formation of the peptide bond between amino acids, thereby inhibiting protein synthesis and bacterial growth .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Cycloserine: Although structurally different, it shares some pharmacological properties with oxazolidinones.
Uniqueness: The compound 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its long alkyl chain and phenylmethyl group could influence its solubility, stability, and interaction with biological targets .
Propiedades
IUPAC Name |
(4S)-4-benzyl-3-decanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-11-14-19(22)21-18(16-24-20(21)23)15-17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXXQQMUBPCABG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440893 | |
| Record name | 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183665-63-6 | |
| Record name | (4S)-3-(1-Oxodecyl)-4-(phenylmethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183665-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)







![4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B3048788.png)


![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)

